molecular formula C17H14N2O3 B11800711 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B11800711
M. Wt: 294.30 g/mol
InChI Key: LCGGXPSZBSNJGT-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety attached to an oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzohydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
  • 2-(3-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
  • 2-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

InChI

InChI=1S/C17H14N2O3/c1-10-7-8-12(9-11(10)2)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21)

InChI Key

LCGGXPSZBSNJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

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